molecular formula C8H8O4S B8751346 4-formylphenylmethanesulfonate

4-formylphenylmethanesulfonate

Cat. No. B8751346
M. Wt: 200.21 g/mol
InChI Key: ONGYHNLSGFHZEK-UHFFFAOYSA-N
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Patent
US07101898B2

Procedure details

At 0° C., methanesulfonyl chloride (9.51 ml, 0.123 mol) was added to a solution of 4-hydroxybenzaldehyde (15 g, 0.123 mol) in pyridine (12.91 ml, 0.160 mol). The reaction mixture was stirred at 0° C. for 3 h and left at room temperature for 16 h. It was given onto conc. hydrochloric acid/ice (200 ml/200 ml). The mixture was extracted with ethyl acetate (4×300 ml). The combined organic layers were washed with a 5% aqueous solution of sodium hydrogen carbonate (3×200 ml) and brine (100 ml). They were dried over magnesium sulphate. The solvent was removed in vacuo to give 22.87 g of crude methanesulfonic acid 4-formylphenyl ester, which was used in the next step without further purification.
Quantity
9.51 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
12.91 mL
Type
reactant
Reaction Step One
[Compound]
Name
hydrochloric acid ice
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[OH:6][C:7]1[CH:14]=[CH:13][C:10]([CH:11]=[O:12])=[CH:9][CH:8]=1.N1C=CC=CC=1>>[CH:11]([C:10]1[CH:13]=[CH:14][C:7]([O:6][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:8][CH:9]=1)=[O:12]

Inputs

Step One
Name
Quantity
9.51 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
12.91 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
hydrochloric acid ice
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left at room temperature for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (4×300 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with a 5% aqueous solution of sodium hydrogen carbonate (3×200 ml) and brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(=O)C1=CC=C(C=C1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.87 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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